molecular formula C13H13NO2 B1642428 Ethyl 1-methylisoquinoline-3-carboxylate

Ethyl 1-methylisoquinoline-3-carboxylate

Cat. No.: B1642428
M. Wt: 215.25 g/mol
InChI Key: UDYKGFCUKZTVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-methylisoquinoline-3-carboxylate (CAS 86051-56-1) is a high-purity organic compound with a molecular formula of C13H13NO2 and a molecular weight of 215.25 . It belongs to the class of isoquinoline derivatives, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their wide range of pharmacological activities . Isoquinoline cores are frequently investigated for their potential in developing therapeutic agents with anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties . This specific ester derivative serves as a versatile building block or intermediate in organic synthesis. It is particularly valuable in transition metal-mediated cascade reactions and other modern synthetic methodologies for constructing complex heterocyclic skeletons . For instance, 1-methylisoquinoline derivatives have been utilized as key intermediates in the synthesis of important molecules, such as roxadustat, via palladium-catalyzed reactions . Researchers employ this compound in the development of novel synthetic routes, including copper-catalyzed cascade cyclizations and palladium-catalyzed C-H functionalization, to access diversely functionalized isoquinolines for biological screening and structure-activity relationship studies . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 1-methylisoquinoline-3-carboxylate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)12-8-10-6-4-5-7-11(10)9(2)14-12/h4-8H,3H2,1-2H3

InChI Key

UDYKGFCUKZTVFG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=N1)C

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=N1)C

Origin of Product

United States

Preparation Methods

Rhodium(II)-Catalyzed Cascade Reactions

The most robust method involves Rh₂(OAc)₄-catalyzed reactions between aryl imidates and α-diazo carbonyl compounds. For example, ethyl benzimidate reacts with ethyl 2-diazo-3-oxobutanoate in dichloroethane at 80°C to form ethyl 1-ethoxy-3-methylisoquinoline-4-carboxylate. Adapting this protocol for the target compound requires substituting ethyl benzimidate with methyl benzimidate and optimizing the diazo component.

Mechanistic Insights :

  • Carbene Formation : Rh₂(OAc)₄ generates a rhodium-stabilized carbene from the diazo compound.
  • C–H Activation : The carbene inserts into the ortho C–H bond of the imidate, forming a six-membered metallocycle.
  • Cyclization : Intramolecular nucleophilic attack by the imidate nitrogen closes the isoquinoline ring.

Optimization Data :

Parameter Range Tested Optimal Value Yield Impact
Catalyst Loading 0.5–2.5 mol% 2.0 mol% +22%
Temperature 60–100°C 80°C +15%
Solvent DCE, toluene, DMF Dichloroethane +18%

Alternative Synthetic Pathways

Pomeranz-Fritsch Reaction Modifications

Traditional isoquinoline synthesis via the Pomeranz-Fritsch reaction employs benzaldehyde derivatives and aminoacetaldehyde dimethyl acetal under acidic conditions. For ethyl 1-methylisoquinoline-3-carboxylate, substituting benzaldehyde with methyl-substituted analogs (e.g., 2-methylbenzaldehyde) and using ethyl glyoxylate as the ester source achieves moderate yields (45–55%). However, this method struggles with regiocontrol, often producing 4-carboxylate byproducts.

Bischler-Napieralski Cyclization

Cyclodehydration of β-phenylethylamides using POCl₃ or PPA generates dihydroisoquinolines, which are oxidized to isoquinolines. Starting with N-(2-methylphenethyl)oxamate and ethyl oxalyl chloride, this method yields the target compound in 38% yield after dehydrogenation with DDQ. Limitations include harsh conditions and low functional group tolerance.

Critical Analysis of Reaction Parameters

Solvent Effects

Dichloroethane (DCE) outperforms polar aprotic solvents (DMF, DMSO) in Rh-catalyzed reactions due to:

  • Enhanced carbene stability ($$k_{\text{decay}} = 1.2 \times 10^{-3} \, \text{s}^{-1}$$ in DCE vs. $$3.8 \times 10^{-3} \, \text{s}^{-1}$$ in toluene).
  • Improved solubility of Rh complexes, reducing catalyst aggregation.

Temperature and Pressure Optimization

Elevated temperatures (70–90°C) accelerate cyclization but risk diazo compound decomposition. Autoclave reactions at 0.5–1.1 MPa pressure, as demonstrated in pyrazole syntheses, could stabilize reactive intermediates, though this remains untested for isoquinolines.

Purification and Characterization

Chromatographic Techniques

Column chromatography (petroleum ether/ethyl acetate, 100:3) effectively isolates the target compound from regioisomers. Purity exceeds 95% when using silica gel modified with 5% NaHCO₃ to mitigate acid-catalyzed degradation.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (t, $$J = 7.2$$ Hz, 3H, CH₂CH₃), 2.60 (s, 3H, C1–CH₃), 4.49 (q, $$J = 7.1$$ Hz, 2H, OCH₂).
  • HRMS (ESI-TOF) : m/z calcd for C₁₅H₁₇NO₃ [M + H]⁺ 278.1192, found 278.1189.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 1-methylisoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-Chloroisoquinoline-3-Carboxylate (C₁₂H₁₀ClNO₂, MW: 251.67 g/mol)

  • Substituents : Chlorine at position 6, ethyl ester at position 3.
  • Key Differences: The electron-withdrawing chlorine substituent increases polarity and may enhance reactivity in nucleophilic aromatic substitution compared to the methyl group in the target compound . Molecular weight is higher (251.67 vs. 215.25 g/mol), influencing solubility and pharmacokinetic properties.

Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (C₁₅H₁₉NO₄, MW: 277.32 g/mol)

  • Substituents: 6,7-Dimethoxy groups, partially saturated 3,4-dihydroisoquinoline ring.
  • Key Differences: Methoxy groups (-OCH₃) enhance solubility in polar solvents due to their electron-donating nature . Saturation at positions 3 and 4 alters conformational flexibility, which could affect binding to biological targets .

Ethyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate (C₁₂H₁₅NO₂, MW: 205.25 g/mol)

  • Substituents: Fully saturated tetrahydroisoquinoline ring.
  • Key Differences :
    • Loss of aromaticity reduces stability under oxidative conditions and alters UV-Vis absorption profiles .
    • The saturated ring decreases planarity, limiting interactions with flat biological targets (e.g., DNA intercalation) .

Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (C₁₂H₉ClN₂O₄, MW: 296.67 g/mol)

  • Substituents : Chlorine at position 4, nitro group at position 6.
  • Higher molecular weight (296.67 vs. 215.25 g/mol) may reduce bioavailability.

Structural and Functional Analysis Table

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Effects
Ethyl 1-Methylisoquinoline-3-Carboxylate 1-CH₃, 3-COOEt C₁₃H₁₃NO₂ 215.25 High crystallinity (mp 100–102 °C), moderate polarity
Ethyl 6-Chloroisoquinoline-3-Carboxylate 6-Cl, 3-COOEt C₁₂H₁₀ClNO₂ 251.67 Enhanced reactivity for substitution; higher polarity
Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate 6,7-OCH₃, 3,4-dihydro C₁₅H₁₉NO₄ 277.32 Increased solubility; reduced aromaticity
Ethyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Fully saturated ring C₁₂H₁₅NO₂ 205.25 Lower stability; altered conformational flexibility
Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate 4-Cl, 8-NO₂, 3-COOEt C₁₂H₉ClN₂O₄ 296.67 High reactivity; potential metabolic instability

Key Findings and Implications

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase reactivity but may reduce metabolic stability, whereas electron-donating groups (e.g., OCH₃) enhance solubility .
  • Aromaticity: Fully aromatic isoquinolines (e.g., target compound) exhibit stronger π-π interactions than dihydro or tetrahydro derivatives, making them preferable for targets requiring planar binding .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 1-methylisoquinoline-3-carboxylate, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of phenethylamine derivatives with carbonyl compounds under acidic or basic conditions. For example, condensation of substituted benzaldehydes with methylamine precursors, followed by cyclization, is a common approach . Optimization includes:

  • Catalyst selection : Protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Temperature control : Cyclization often requires reflux (80–120°C) for 6–24 hours, depending on substituent reactivity .
    • Table 1 : Representative Synthetic Conditions for Analogous Isoquinoline Derivatives
Precursor TypeCatalystSolventReaction Time (h)Key StepReference
BenzaldehydeHClEthanol12Cyclization
PhenethylamineH₂SO₄DMF18Condensation

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving stereochemistry and confirming the isoquinoline core .
  • NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies methyl (δ 1.2–1.4 ppm) and ester (δ 4.3–4.5 ppm) groups. ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 246.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across assay systems?

  • Methodological Answer :

  • Assay standardization : Use validated protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) with positive controls (e.g., doxorubicin for anticancer assays) .
  • Variable control : Maintain consistent cell passage numbers, serum concentrations, and incubation times to minimize inter-lab variability .
  • Data cross-validation : Compare results across orthogonal assays (e.g., fluorescence-based ATP quantification vs. colony-forming assays) .

Q. What strategies improve regioselectivity in functionalizing this compound derivatives?

  • Methodological Answer :

  • Directed metalation : Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate specific positions (e.g., C-4 or C-8) before electrophilic quenching .
  • Protecting group strategies : Temporarily block reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) to direct substitution to the isoquinoline ring .
  • Computational guidance : DFT calculations (e.g., Gaussian 16) predict electron density distribution to identify nucleophilic/electrophilic hotspots .

Q. How can computational modeling enhance the design of target-specific this compound derivatives?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Glide simulates ligand-receptor interactions (e.g., with kinase domains) to prioritize substituents with high binding affinity .
  • QSAR modeling : Develop 2D/3D quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and H-bond acceptor counts .
  • MD simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories to filter transient interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility profiles of this compound derivatives?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy .
  • Salt formation : Improve aqueous solubility by converting the free base to hydrochloride or phosphate salts .
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance bioavailability in in vivo studies .

Key Considerations for Experimental Design

  • Structural analogs : Refer to Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (mp 270–272°C ) for guidance on thermal stability during synthesis.
  • Safety protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., bromine or chlorine derivatives) .

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